molecular formula C14H18BrNO4 B6609309 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2680599-13-5

2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B6609309
CAS No.: 2680599-13-5
M. Wt: 344.20 g/mol
InChI Key: LMKQTAVNUCJYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (also known as BMPTA) is a synthetic compound belonging to the class of organic compounds known as bromoalkylcarboxylic acids and derivatives. It is a white, crystalline solid with a melting point of 120-123 °C. BMPTA is used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry.

Scientific Research Applications

BMPTA is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, as it can be used to synthesize a variety of compounds with different functional groups. BMPTA is also used in drug development and biochemistry, as it can be used to study the structure and function of proteins and other biological molecules.

Mechanism of Action

BMPTA acts as a reversible inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of nucleic acids and is essential for the growth and survival of cells. BMPTA binds to the active site of DHFR and prevents it from catalyzing the conversion of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleic acids.
Biochemical and Physiological Effects
BMPTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as other types of cells, by blocking the synthesis of nucleic acids. BMPTA has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMPTA in laboratory experiments is its high solubility in a variety of organic solvents, which makes it easy to use in a variety of laboratory settings. However, BMPTA can be toxic and should be handled with caution. Additionally, BMPTA is a relatively expensive compound, which can limit its use in some laboratory experiments.

Future Directions

There are a number of potential future applications for BMPTA. These include further studies into its mechanism of action and potential use as a drug development tool. Additionally, BMPTA could be used to study the structure and function of proteins and other biological molecules. Furthermore, BMPTA could be used to synthesize a variety of compounds with different functional groups, which could have potential applications in drug development and organic synthesis. Finally, BMPTA could be used to study the effects of inhibitors on the metabolism of drugs, which could potentially lead to increased drug efficacy.

Synthesis Methods

BMPTA can be synthesized from 2-bromo-6-methylphenol, tert-butyl bromoacetate, and sodium amide. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds as follows: 2-bromo-6-methylphenol is reacted with tert-butyl bromoacetate in the presence of sodium amide to form an intermediate bromoalkylcarboxylate. This intermediate is then reacted with sodium hydroxide to form BMPTA.

Properties

IUPAC Name

2-(2-bromo-6-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-8-6-5-7-9(15)10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKQTAVNUCJYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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